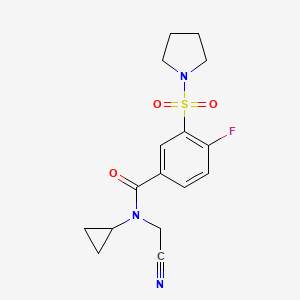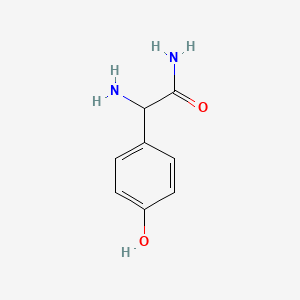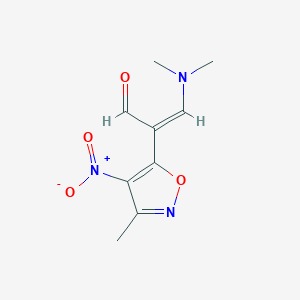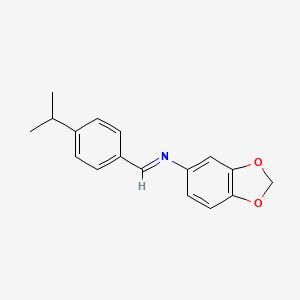
N-(1,3-benzodioxol-5-yl)-1-(4-propan-2-ylphenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-1-(4-propan-2-ylphenyl)methanimine, commonly known as BDPMA, is an organic compound with a variety of applications in scientific research. It belongs to the class of compounds known as benzodioxoles, which are heterocyclic compounds containing a six-membered ring of two oxygen atoms and four carbon atoms. BDPMA is a colorless solid that is insoluble in water, but is soluble in organic solvents. It has been used in a variety of scientific research applications, including as a catalyst, a reagent, and a building block for the synthesis of other compounds.
Applications De Recherche Scientifique
BDPMA has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, as a reagent in organic synthesis, and as a building block for the synthesis of other compounds. BDPMA has also been used as a ligand in coordination chemistry, as a chromophore in spectroscopic studies, and as a ligand in asymmetric catalysis.
Mécanisme D'action
The mechanism of action of BDPMA is not fully understood. However, it is believed to act as a Lewis acid, which is a type of chemical species that can accept a pair of electrons from a donor molecule. This allows BDPMA to act as a catalyst in a variety of reactions, as well as to form complexes with organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of BDPMA are largely unknown. It is not known to be toxic or to have any adverse effects on humans or animals. However, it is important to note that BDPMA is not approved for human or animal consumption, and should only be used in laboratory research.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using BDPMA in laboratory experiments is its ability to act as a catalyst in a variety of reactions. This makes it a useful tool for synthesizing a wide range of organic compounds. However, BDPMA is not soluble in water, which can limit its use in aqueous solutions. Additionally, its low yield of approximately 75% can make it difficult to obtain a high concentration of the compound.
Orientations Futures
The potential applications of BDPMA in scientific research are still being explored. Future research could focus on developing new methods for synthesizing BDPMA, as well as exploring its potential applications in medicine, agriculture, and other areas. Additionally, research could be conducted to further explore the biochemical and physiological effects of BDPMA, as well as its potential for toxicity. Finally, research could be conducted to explore the potential of BDPMA as a ligand in asymmetric catalysis, which could be used to synthesize complex organic compounds.
Méthodes De Synthèse
BDPMA can be synthesized from the reaction of 1-(4-propan-2-ylphenyl)methanimine and 1,3-benzodioxole in the presence of an acid catalyst. The reaction is typically conducted in a solvent such as toluene or xylene at temperatures between 100-150°C. The reaction yields BDPMA in a yield of approximately 75%.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(4-propan-2-ylphenyl)methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12(2)14-5-3-13(4-6-14)10-18-15-7-8-16-17(9-15)20-11-19-16/h3-10,12H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPFRLGJSPYNGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-1-(4-propan-2-ylphenyl)methanimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2389407.png)


![N-(3-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2389415.png)
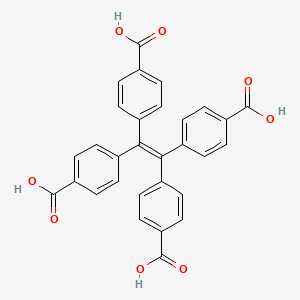
![1-phenethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B2389417.png)

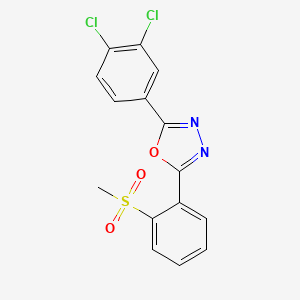

![2-(5-(3-(2-hydroxyethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)pentyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2389422.png)

